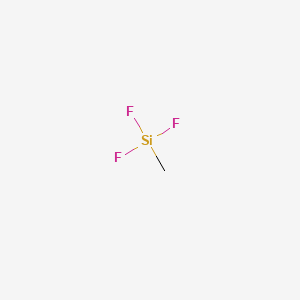
Methyltrifluorosilane
Overview
Description
Methyltrifluorosilane is an organosilicon compound with the chemical formula CH₃SiF₃. It is a colorless gas at standard temperature and pressure and is known for its high reactivity due to the presence of both silicon and fluorine atoms. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrifluorosilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the exchange of chlorine atoms with fluorine atoms:
CH3SiCl3+3HF→CH3SiF3+3HCl
Industrial Production Methods
In industrial settings, this compound is often produced through the direct fluorination of methylsilane compounds. This process involves the use of fluorine gas under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
Methyltrifluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
In the presence of water, this compound hydrolyzes to form methylsilanetriol and hydrofluoric acid:Hydrolysis: CH3SiF3+3H2O→CH3Si(OH)3+3HF
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the breakdown of the silicon-fluorine bonds.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various organosilicon compounds can be formed.
Hydrolysis Products: The primary products of hydrolysis are methylsilanetriol and hydrofluoric acid.
Scientific Research Applications
Methyltrifluorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical materials.
Industry: It is used in the production of specialty polymers, coatings, and as a surface modifier to impart hydrophobic properties to materials.
Mechanism of Action
The mechanism of action of methyltrifluorosilane involves its high reactivity due to the presence of silicon-fluorine bonds. These bonds are highly polar, making the compound susceptible to nucleophilic attack. The silicon atom acts as an electrophilic center, attracting nucleophiles and facilitating various substitution and addition reactions. The pathways involved often include the formation of intermediate species that further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: CH₃SiCl₃
Trifluorosilane: SiH₃F₃
Dichlorodimethylsilane: (CH₃)₂SiCl₂
Uniqueness
Methyltrifluorosilane is unique due to its combination of methyl and trifluorosilane groups, which impart distinct reactivity and properties. Compared to methyltrichlorosilane, it is more reactive due to the presence of fluorine atoms, which are more electronegative than chlorine atoms. This makes this compound a valuable reagent in reactions requiring high reactivity and selectivity.
Properties
IUPAC Name |
trifluoro(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3Si/c1-5(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCBLDBJFCBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958431 | |
| Record name | Trifluoro(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.115 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | Methyltrifluorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
373-74-0 | |
| Record name | Trifluoromethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trifluoromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIFLUOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M286HMK22T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for methyltrifluorosilane?
A1: this compound (also known as trifluoro(methyl)silane) has the molecular formula CH₃F₃Si [, ]. Its molecular weight is 114.1 g/mol []. Spectroscopic data, including infrared and Raman spectra, have been extensively studied and reported. Notably, the infrared spectrum of gaseous this compound has been characterized in the 2.5-36μ region []. Raman spectra of the liquid phase under pressure have also been recorded, revealing eleven active fundamental vibration frequencies []. Additionally, microwave spectroscopy has contributed to the understanding of its structure and internal rotation barrier [].
Q2: How does the structure of this compound relate to its thermal decomposition pathway?
A2: The gas-phase thermal decomposition of 2,2-difluoroethylmethyldifluorosilane, a related compound, provides insights into the behavior of β-fluoroalkylsilicon compounds []. This decomposition yields vinyl fluoride and this compound via a unimolecular, four-center β-fluorine elimination mechanism []. The presence of the β-fluorine atom in the structure is crucial for this reaction pathway.
Q3: What are the applications of this compound in synthetic chemistry?
A3: While this compound itself might not be a direct reagent in many synthetic reactions, its formation during the thermal decomposition of related compounds like 2,2-difluoroethylmethyldifluorosilane highlights its potential role in synthetic pathways []. Additionally, its use as a starting material in the synthesis of 1,1-difluoro-5-methylquasisilatrane demonstrates its utility in accessing more complex silicon-containing molecules [].
Q4: How does fluorosulfonic acid interact with this compound and its alkoxysilane precursors?
A4: Fluorosulfonic acid exhibits distinct reactivity towards this compound and its alkoxysilane precursors depending on the degree of alkoxy substitution []. Methyltrialkoxysilanes react with fluorosulfonic acid at -70°C to directly produce this compound []. Interestingly, this compound shows stability in fluorosulfonic acid up to +10°C, above which it transforms into dimethyldifluorosilane []. This reactivity highlights the role of fluorosulfonic acid in silicon-fluorine bond formation and its potential in controlled fluorination reactions.
Q5: What computational chemistry studies have been performed on this compound?
A5: Computational methods have been employed to investigate the electronic structure and rotational isomerism of this compound []. These studies provide valuable insights into the molecule's conformational preferences and electronic properties, contributing to a deeper understanding of its reactivity and behavior in various chemical environments.
Q6: How does the internal rotation of the methyl group in this compound affect its nuclear magnetic resonance (NMR) properties?
A6: Nuclear magnetic relaxation time measurements in this compound-d3, particularly for fluorine and deuterium, have provided insights into the dynamics of internal rotation []. By analyzing these relaxation times as a function of temperature, researchers have been able to characterize the internal rotation barrier in this molecule []. The data aligns with the predictions of the "extended diffusion with internal rotation" theory, highlighting the impact of methyl group rotation on NMR relaxation processes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


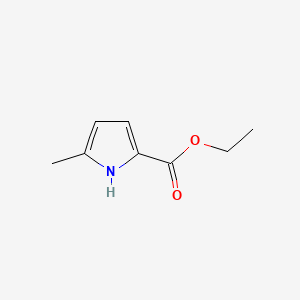
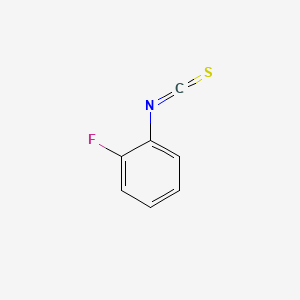
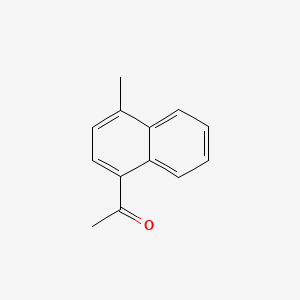
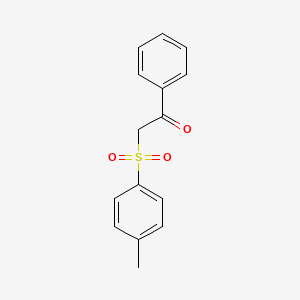
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
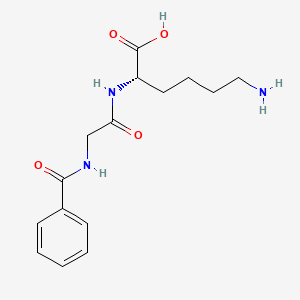



![8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid](/img/structure/B1581821.png)


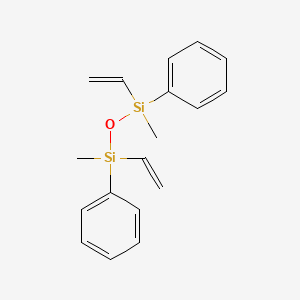
![2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT](/img/structure/B1581826.png)
